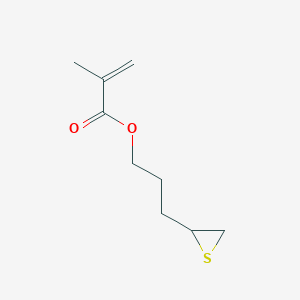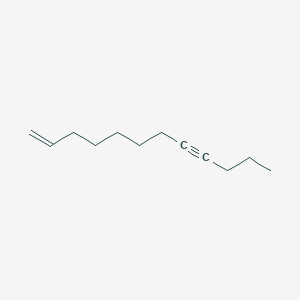![molecular formula C30H25N3O4 B15164313 (E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene CAS No. 194882-06-9](/img/structure/B15164313.png)
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene is a complex organic compound characterized by its unique structural features. This compound belongs to the class of diazenes, which are known for their diverse applications in various fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Ethenylphenyl Groups: This step involves the reaction of phenyl derivatives with ethenyl groups under specific conditions to form the ethenylphenyl moieties.
Attachment of Methoxy Groups: The ethenylphenyl groups are then reacted with methoxy reagents to introduce the methoxy functionalities.
Formation of the Diazene Core: The final step involves the coupling of the substituted phenyl groups with a nitrophenyl diazene precursor under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and continuous flow processes to ensure scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl and methoxy positions, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets and pathways. The nitrophenyl group plays a crucial role in its reactivity, allowing it to interact with various biological and chemical systems. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-aminophenyl)diazene: This compound is similar but features an amino group instead of a nitro group.
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-methylphenyl)diazene: This compound has a methyl group in place of the nitro group.
Uniqueness
(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
194882-06-9 |
|---|---|
Fórmula molecular |
C30H25N3O4 |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
[2,4-bis[(2-ethenylphenyl)methoxy]phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C30H25N3O4/c1-3-22-9-5-7-11-24(22)20-36-28-17-18-29(32-31-26-13-15-27(16-14-26)33(34)35)30(19-28)37-21-25-12-8-6-10-23(25)4-2/h3-19H,1-2,20-21H2 |
Clave InChI |
HGLOOQBFDXVIOO-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1COC2=CC(=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



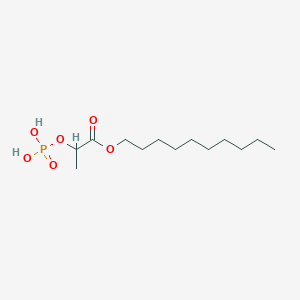
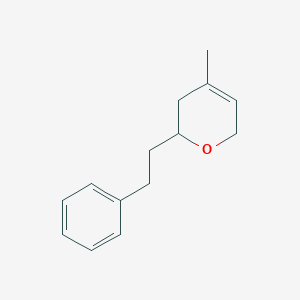
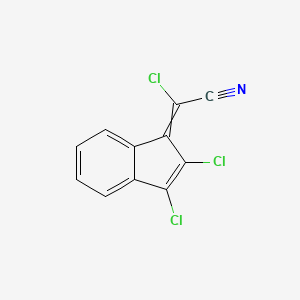
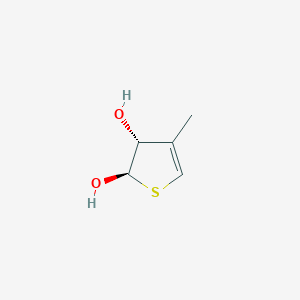
![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
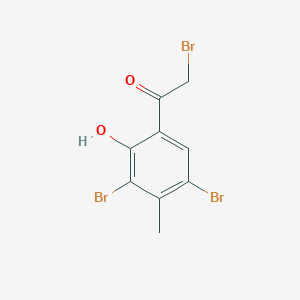
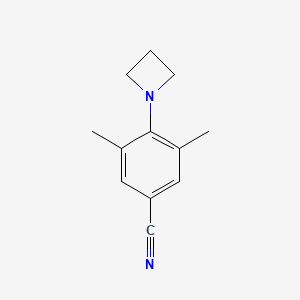
![4-Oxo-4-[(2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraen-8-YL)oxy]butanoate](/img/structure/B15164287.png)

![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)

